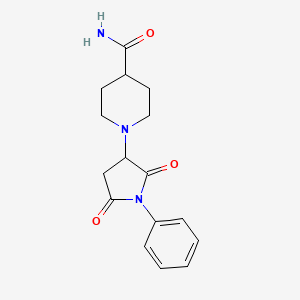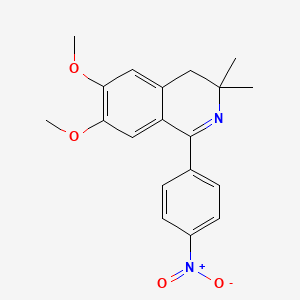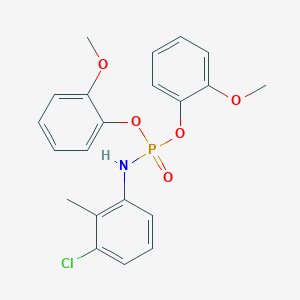
1-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-4-piperidinecarboxamide is a chemical compound that belongs to the family of pyrrolidinyl-piperidine carboxamides. It is also known as CPP-109 or vigabatrin analog. CPP-109 is a potent and selective inhibitor of the enzyme GABA transaminase, which is responsible for the degradation of the neurotransmitter GABA. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity in the brain. CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of addiction, anxiety, and other neurological disorders.
Wirkmechanismus
CPP-109 is a potent and selective inhibitor of the enzyme GABA transaminase. GABA transaminase is responsible for the degradation of GABA in the brain. By inhibiting GABA transaminase, CPP-109 increases the levels of GABA in the brain, which leads to a decrease in neuronal activity. This decrease in neuronal activity is believed to be responsible for the therapeutic effects of CPP-109.
Biochemical and physiological effects:
CPP-109 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. This decrease in neuronal activity is believed to be responsible for the therapeutic effects of CPP-109. CPP-109 has also been shown to have anxiolytic effects, which may be due to its ability to increase the levels of GABA in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-109 has a number of advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. CPP-109 has also been shown to be effective in a number of animal models of addiction and anxiety, which makes it a useful tool for studying these disorders.
One limitation of CPP-109 is its potential toxicity. It has been shown to be toxic at high doses, which may limit its use in some experiments. Another limitation is its specificity. CPP-109 is a selective inhibitor of GABA transaminase, which means that it may not be effective in studying other enzymes or neurotransmitters.
Zukünftige Richtungen
There are a number of potential future directions for research on CPP-109. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Another area of research is the development of new therapeutic applications for CPP-109. CPP-109 has been shown to be effective in the treatment of addiction and anxiety, but it may have other therapeutic applications as well. Finally, more research is needed to better understand the biochemical and physiological effects of CPP-109.
Synthesemethoden
CPP-109 can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 1-phenyl-3-pyrrolidinone with ethyl chloroformate to form 1-(2,5-dioxo-1-phenyl-3-pyrrolidinyl) ethyl carbamate. This intermediate is then reacted with piperidine to form 1-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
CPP-109 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in the treatment of addiction, anxiety, and other neurological disorders. CPP-109 has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. This decrease in neuronal activity is believed to be responsible for the therapeutic effects of CPP-109.
Eigenschaften
IUPAC Name |
1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c17-15(21)11-6-8-18(9-7-11)13-10-14(20)19(16(13)22)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMLXNCOTWDBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3-benzothiazole](/img/structure/B4969764.png)


![2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4969772.png)
![6-ethyl-6-methyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carboxylic acid](/img/structure/B4969776.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-{1-[(4-ethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4969796.png)
![N-[4-(aminosulfonyl)phenyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide](/img/structure/B4969800.png)
![4-allyl-1-[2-(4-fluorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4969812.png)
![(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4969819.png)
![1-(4-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4969826.png)
![(2R*,6S*)-4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4969827.png)


![8-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4969848.png)